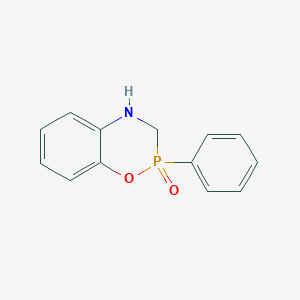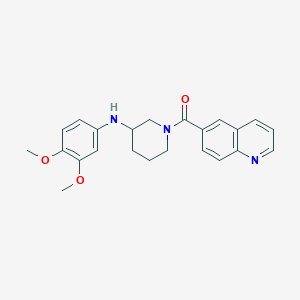![molecular formula C23H26N2O3 B6015871 N-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-1-naphthamide](/img/structure/B6015871.png)
N-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-1-naphthamide, also known as NBI-98854, is a novel selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a protein that transports monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into synaptic vesicles in neurons. NBI-98854 has been developed as a potential treatment for various neurological and psychiatric disorders, including tardive dyskinesia, Huntington's disease, Tourette's syndrome, and schizophrenia.
Mecanismo De Acción
N-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-1-naphthamide selectively inhibits VMAT2, which leads to a reduction in monoamine neurotransmitter release from neurons. This mechanism of action is thought to be beneficial in neurological and psychiatric disorders where there is an excess of monoamine neurotransmitters. By reducing neurotransmitter release, this compound may help to normalize neurotransmitter levels and improve symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile in clinical trials, with most adverse events being mild to moderate in severity. The most common adverse events reported include dry mouth, constipation, and nausea. This compound has also been found to have a low potential for drug-drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-1-naphthamide has several advantages for laboratory experiments, including its high potency and selectivity for VMAT2, which allows for precise modulation of monoamine neurotransmitter release. However, one limitation of this compound is its poor solubility in water, which can make dosing and administration challenging.
Direcciones Futuras
There are several future directions for research on N-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-1-naphthamide. One area of interest is the potential use of this compound in other neurological and psychiatric disorders, such as bipolar disorder and major depressive disorder. Another direction is the development of more potent and selective VMAT2 inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in various patient populations.
Métodos De Síntesis
N-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-1-naphthamide can be synthesized using a multi-step process starting from commercially available chemicals. The synthesis involves the protection of the furan ring with a benzyl group, followed by the reaction with piperidine and naphthoic acid to form the desired product. The final compound is then deprotected to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-1-naphthamide has been extensively studied in preclinical and clinical trials for various neurological and psychiatric disorders. In a phase 2b clinical trial for tardive dyskinesia, this compound showed significant improvement in abnormal involuntary movements compared to placebo. In a phase 3 trial for Huntington's disease, this compound was found to reduce chorea, a characteristic movement disorder, compared to placebo. In a phase 2 trial for Tourette's syndrome, this compound showed a trend towards improvement in tic severity compared to placebo. This compound has also been studied in animal models of schizophrenia, where it was found to improve cognitive deficits and reduce locomotor activity.
Propiedades
IUPAC Name |
N-[[1-[[5-(hydroxymethyl)furan-2-yl]methyl]piperidin-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c26-16-20-11-10-19(28-20)15-25-12-4-5-17(14-25)13-24-23(27)22-9-3-7-18-6-1-2-8-21(18)22/h1-3,6-11,17,26H,4-5,12-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNSESOOHZLDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)CO)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-ethyl-1H-1,2,4-triazol-5-yl)-8-phenylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6015796.png)
![4-hydroxy-3-methoxybenzaldehyde [3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6015809.png)
![2-(1,3-benzodioxol-5-yl)-4,4-dimethyl-6-phenyl-1,4,5,6-tetrahydroimidazo[4,5-e]indazole](/img/structure/B6015823.png)
![4-{[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B6015824.png)


![2-methyl-6-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]quinazolin-4(3H)-one](/img/structure/B6015845.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetamide](/img/structure/B6015846.png)
![1-methyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6015854.png)
![2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(3-pyridinyl)ethyl]acetamide](/img/structure/B6015856.png)
![(3E)-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-3-pentenamide bis(trifluoroacetate)](/img/structure/B6015863.png)
![3-{1-[(5-acetyl-2-thienyl)carbonyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6015865.png)
![8-[4-(dimethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B6015869.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6015876.png)